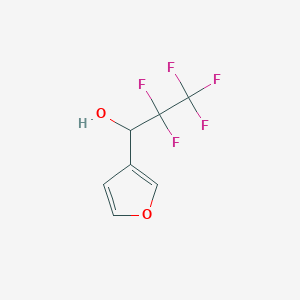
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol
Overview
Description
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a furan ring and multiple fluorine atoms makes it a versatile compound for research and industrial purposes.
Mechanism of Action
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to produce.
Mode of Action
It has been used as a derivatization reagent in the detection of certain biochemical compounds . This suggests that it may interact with its targets by modifying their chemical structure, thereby enabling their detection.
Pharmacokinetics
Its solubility in water (219 g/L at 25°C) suggests that it may be readily absorbed and distributed in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. For instance, it’s incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, and should be kept away from heat . These factors should be considered when handling and storing this compound.
Biochemical Analysis
Biochemical Properties
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a derivatization reagent in the detection of various compounds in human and rat plasma by gas chromatography-mass spectrometry (GC-MS) . The compound’s interactions with biomolecules are primarily due to its unique structure, which allows it to form stable complexes with enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, even after its initial application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and levels of specific metabolites . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and utilization, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of the compound within cells can impact its activity and function, making it an important consideration in experimental design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol typically involves the introduction of fluorine atoms into a propanol backbone, followed by the attachment of a furan ring. One common method involves the reaction of a furan derivative with a fluorinated propanol precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality. Safety measures are crucial due to the reactive nature of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-yl ketones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A simpler analog without the furan ring.
2,2,3,3-Tetrafluoro-1-propanol: Lacks one fluorine atom compared to the target compound.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains more fluorine atoms but lacks the furan ring.
Uniqueness
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol is unique due to the combination of a highly fluorinated propanol backbone and a furan ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require both fluorine and furan functionalities.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-1-2-14-3-4/h1-3,5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFTZCOJUYTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


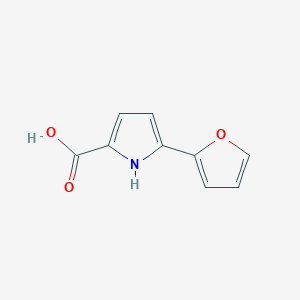
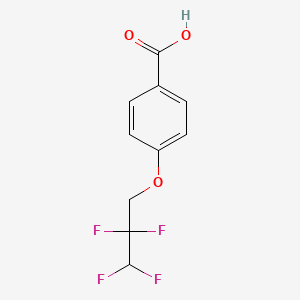
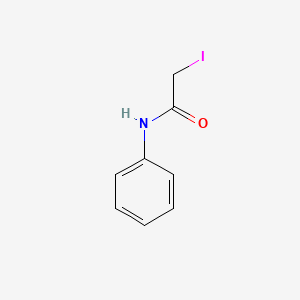
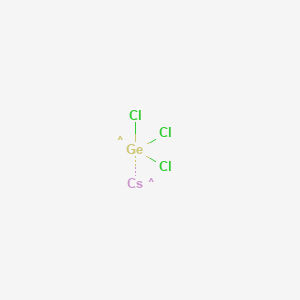
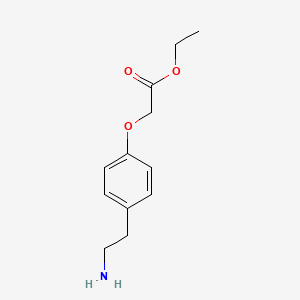

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)


![5-[2-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,3-bis(4-methoxyphenyl)-5-oxopentyl]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3151772.png)
![5,6-dihydrotriazolo[4,5-f]benzotriazole](/img/structure/B3151773.png)
![2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile](/img/structure/B3151775.png)


